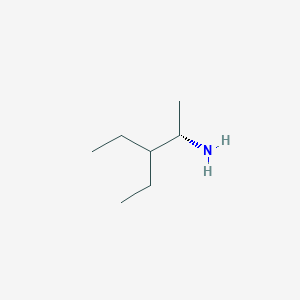![molecular formula C11H12N2O2 B13541181 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant due to its presence in various biologically active molecules, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Zolpidem: A well-known hypnotic agent with a similar imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug that also features the imidazo[1,2-a]pyridine structure.
Comparison: 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which can lead to different biological activities compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15)6-9-7-13-5-3-2-4-10(13)12-9/h2-5,7-8H,6H2,1H3,(H,14,15) |
InChI Key |
OTEXJLPBQQBEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)



